molecular formula C20H16N6O B1267992 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile CAS No. 939431-68-2

4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile

Cat. No. B1267992
M. Wt: 356.4 g/mol
InChI Key: QELKPCHCXREHAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine. These reactions typically occur in water or organic solvents, showcasing the adaptability of pyrimidine synthesis under diverse conditions. For instance, the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide demonstrates the versatility of pyrimidine chemistry, utilizing water as a solvent for a three-component reaction (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies. The arrangement of molecules in the crystal lattice often forms dimers, chains, and sheets through N-H...O, N-H...N, and C-H...O hydrogen bonds, contributing to the stability and unique properties of these compounds. Notably, the structure of 2-[6-amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl]acetonitrile exemplifies the diverse hydrogen-bonded assemblies possible within pyrimidine chemistry (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities. These reactions are pivotal for constructing nitrogen-containing heterocycles, which are central to many bioactive molecules. For example, the conversion of N-pyrimidinylacetamide derivatives into β-chloroenaldehyde derivatives underscores the chemical versatility of pyrimidine compounds (Farouk et al., 2021).

Scientific Research Applications

Crystal Structures and Pharmaceutical Applications

Muresan-Pop et al. (2021) conducted a study on the solvates and salts of a compound related to 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile, known as etravirine, an anti-HIV drug. They investigated new solvates with different solvents and a stable oxalate salt of etravirine. The study provided insights into the crystal structures, intermolecular interactions, and thermal properties of these solvates and salts, offering valuable information for the pharmaceutical application of etravirine (Muresan-Pop et al., 2021).

Safety And Hazards

Specific safety and hazard information for 4-APM was not found in the search results. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

4-APM has potential applications in scientific research due to its biochemical and physiological effects1. It could be of interest in the study of HIV treatment given its relation to Etravirine, a known HIV reverse transcriptase inhibitor34. Further research could explore these potential applications and investigate the compound’s properties in more detail.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-12-7-15(11-22)8-13(2)19(12)27-18-9-17(23)25-20(26-18)24-16-5-3-14(10-21)4-6-16/h3-9H,1-2H3,(H3,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELKPCHCXREHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333145
Record name GE-0012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile

CAS RN

939431-68-2
Record name 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939431-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((6-Amino-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939431682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GE-0012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((6-AMINO-2-((4-CYANOPHENYL)AMINO)-4-PYRIMIDINYL)OXY)-3,5-DIMETHYLBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6ZC3L4U55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile (24 gm) was dissolved in aqueous ammonia (240 ml) and 1,4-dioxane (274 ml) at room temperature. The contents were heated to 120° C. and maintained for 12 hours at 120° C. To the reaction mass was added water (360 ml) and the reaction mass was slowly cooled to 50 to 60° C. The reaction mass was further cooled to 0 to 5° C. and stirred for 1 hour at 0 to 5° C., filtered. The wet solid obtained was dissolved in toluene (150 ml) under stirring. The separated solid was filtered and dried at 50° C. to obtain 10 gm of 4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
274 mL
Type
reactant
Reaction Step Two
Name
Quantity
360 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
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4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
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4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
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4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
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4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
Reactant of Route 6
4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile

Citations

For This Compound
2
Citations
D Kang, D Feng, L Jing, Y Sun, F Wei, X Jiang… - European Journal of …, 2020 - Elsevier
HIV-1 RT has been considered as one of the most important targets for the development of anti-HIV-1 drugs for their well-solved three-dimensional structure and well-known mechanism …
Number of citations: 23 www.sciencedirect.com
Q Meng, X Chen, D Kang, B Huang, W Li… - European Journal of …, 2016 - Elsevier
On the basis of structure-based bioisosteric replacement and molecular hybridization strategy, a series of novel dual structural-conformation inhibitors targeting the “entrance channel” …
Number of citations: 22 www.sciencedirect.com

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